Cas no 214614-74-1 (3-(2-bromoethyl)-5-methoxypyridine)

3-(2-bromoethyl)-5-methoxypyridine 化学的及び物理的性質
名前と識別子
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- 3-(2-bromoethyl)-5-methoxypyridine
- 214614-74-1
- SCHEMBL5871310
- EN300-1911788
-
- インチ: 1S/C8H10BrNO/c1-11-8-4-7(2-3-9)5-10-6-8/h4-6H,2-3H2,1H3
- InChIKey: QAJGYHSGOGYLKZ-UHFFFAOYSA-N
- SMILES: BrCCC1C=NC=C(C=1)OC
計算された属性
- 精确分子量: 214.99458g/mol
- 同位素质量: 214.99458g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 110
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 22.1Ų
3-(2-bromoethyl)-5-methoxypyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1911788-0.1g |
3-(2-bromoethyl)-5-methoxypyridine |
214614-74-1 | 0.1g |
$804.0 | 2023-09-17 | ||
Enamine | EN300-1911788-10.0g |
3-(2-bromoethyl)-5-methoxypyridine |
214614-74-1 | 10g |
$5283.0 | 2023-06-02 | ||
Enamine | EN300-1911788-10g |
3-(2-bromoethyl)-5-methoxypyridine |
214614-74-1 | 10g |
$3929.0 | 2023-09-17 | ||
Enamine | EN300-1911788-1g |
3-(2-bromoethyl)-5-methoxypyridine |
214614-74-1 | 1g |
$914.0 | 2023-09-17 | ||
Enamine | EN300-1911788-2.5g |
3-(2-bromoethyl)-5-methoxypyridine |
214614-74-1 | 2.5g |
$1791.0 | 2023-09-17 | ||
Enamine | EN300-1911788-1.0g |
3-(2-bromoethyl)-5-methoxypyridine |
214614-74-1 | 1g |
$1229.0 | 2023-06-02 | ||
Enamine | EN300-1911788-0.25g |
3-(2-bromoethyl)-5-methoxypyridine |
214614-74-1 | 0.25g |
$840.0 | 2023-09-17 | ||
Enamine | EN300-1911788-5g |
3-(2-bromoethyl)-5-methoxypyridine |
214614-74-1 | 5g |
$2650.0 | 2023-09-17 | ||
Enamine | EN300-1911788-0.5g |
3-(2-bromoethyl)-5-methoxypyridine |
214614-74-1 | 0.5g |
$877.0 | 2023-09-17 | ||
Enamine | EN300-1911788-5.0g |
3-(2-bromoethyl)-5-methoxypyridine |
214614-74-1 | 5g |
$3562.0 | 2023-06-02 |
3-(2-bromoethyl)-5-methoxypyridine 関連文献
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
3-(2-bromoethyl)-5-methoxypyridineに関する追加情報
Research Brief on 3-(2-bromoethyl)-5-methoxypyridine (CAS: 214614-74-1) in Chemical Biology and Pharmaceutical Applications
3-(2-bromoethyl)-5-methoxypyridine (CAS: 214614-74-1) is a brominated pyridine derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological disorders and cancer. Recent studies have highlighted its role in the development of novel kinase inhibitors and modulators of neurotransmitter receptors, underscoring its potential in drug discovery pipelines.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 3-(2-bromoethyl)-5-methoxypyridine as a precursor for the synthesis of selective Aurora kinase inhibitors. The researchers utilized its reactive bromoethyl moiety to introduce targeted modifications, resulting in compounds with nanomolar potency against cancer cell lines. Molecular docking studies revealed that derivatives of this compound exhibited strong binding affinity to the ATP-binding pocket of Aurora kinases, suggesting a promising avenue for anticancer drug development.
In the field of neuropharmacology, a recent preprint on bioRxiv (2024) reported the use of 3-(2-bromoethyl)-5-methoxypyridine in the design of novel serotonin receptor modulators. The methoxypyridine core was found to be crucial for maintaining the compounds' blood-brain barrier permeability, while the bromoethyl side chain allowed for strategic functionalization to enhance receptor subtype selectivity. This research opens new possibilities for treating depression and anxiety disorders with reduced side effects.
From a chemical biology perspective, the compound has shown remarkable utility in protein labeling applications. A 2024 Nature Chemical Biology publication detailed its use as a click chemistry handle for site-specific protein modification. The bromoethyl group was successfully converted to an azidoethyl group under mild conditions, enabling subsequent bioorthogonal conjugation with alkynyl-bearing biomolecules. This approach has been particularly valuable for studying protein-protein interactions in live cells.
Recent advances in synthetic methodology have also improved access to 3-(2-bromoethyl)-5-methoxypyridine. A 2023 Organic Process Research & Development paper described a scalable, high-yield synthesis route that reduces the need for chromatographic purification, addressing previous challenges in large-scale production. This development is particularly significant as demand for the compound increases in both academic and industrial research settings.
Looking forward, the unique chemical properties of 3-(2-bromoethyl)-5-methoxypyridine position it as a valuable building block for diverse pharmaceutical applications. Ongoing research is exploring its incorporation into PROTACs (proteolysis targeting chimeras) and other targeted protein degradation platforms. As the understanding of its reactivity and biological interactions deepens, this compound is likely to play an increasingly important role in the development of next-generation therapeutics.
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